molecular formula C7H12ClN3OS B1522845 N-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide hydrochloride CAS No. 1251925-03-7

N-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide hydrochloride

Cat. No.: B1522845
CAS No.: 1251925-03-7
M. Wt: 221.71 g/mol
InChI Key: YGFFOTDBVSYUKT-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C7H12ClN3OS and its molecular weight is 221.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antitumor Activity in Preclinical Assays :

    • Substituted thiazole-5-carboxamides, similar in structure to N-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide hydrochloride, have been identified as potent Src/Abl kinase inhibitors with significant antiproliferative activity against hematological and solid tumor cell lines (Lombardo et al., 2004).
  • Synthesis of Thiazoline‐4‐carboxylates and Cysteine Derivatives :

    • Thiazolines, which are structurally related to this compound, are synthesized and can be hydrolyzed to form the hydrochloride salt of amino acids. This process involves the use of thiocarboxamides (Nötzel et al., 2001).
  • Molluscicidal Properties :

    • Thiazolo[5,4-d]pyrimidines, similar to this compound, show activity against the intermediate host of schistosomiasis, B. alexandrina snails (El-bayouki & Basyouni, 1988).
  • Anti-Anoxic Activity :

    • Certain 2-thiazolecarboxamides, which are structurally similar to this compound, have demonstrated potent anti-anoxic activity in mice. These compounds possess a nitrogenous basic moiety at the C-2 position of the thiazole ring (Ohkubo et al., 1995).
  • Synthesis of Functionalized Thiazoles :

    • Efficient methods have been developed for synthesizing 2,4,5-trisubstituted thiazoles, which are related to this compound. These methods involve chemoselective thionation-cyclization of highly functionalized enamides (Kumar et al., 2013).
  • Synthesis of Thiazole and 2-Thiohydantoin Derivatives :

    • The synthesis of 2,5-diamino-1,3-thiazole derivatives from N-(2-Aryl-1-chloro-2-oxoethyl) carboxamides and thioureas has been explored. These derivatives undergo recyclization to form substituted 2-thiohydantoins (Balya et al., 2008).

Properties

IUPAC Name

N-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS.ClH/c1-5-6(12-4-10-5)7(11)9-3-2-8;/h4H,2-3,8H2,1H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFFOTDBVSYUKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide hydrochloride
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N-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxamide hydrochloride

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